BENGHE Foundational & Exploratory

Check Availability & Pricing

3-(4-Chlorophenyl)cyclobutan-1-ol chemical
properties

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: 3-(4-Chlorophenyl)cyclobutan-1-ol
CAS No.: 1184692-46-3
Cat. No.: B2918504

Get Quote

The Strategic Utility of 3-(4-Chlorophenyl)cyclobutan-1-ol in Modern Medicinal Chemistry: A
Technical Guide to sp3-Enriched Scaffolds

Executive Summary: Escaping Flatland

The paradigm of modern drug discovery has increasingly shifted away from flat, sp2-hybridized
aromatic systems toward sp3-enriched, three-dimensional architectures. Within this space, the
cyclobutane ring has emerged as a privileged scaffold[1]. This technical guide provides an in-
depth analysis of 3-(4-chlorophenyl)cyclobutan-1-ol and its highly utilized primary amine
derivative, 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol (CAS: 1353636-85-7). By acting as a
conformationally restricted hub, this molecule offers unique spatial trajectories for
pharmacophores while optimizing physicochemical properties, boosting metabolic stability, and
reducing lipophilicity compared to linear analogs|[2].

Structural Dynamics and Physicochemical Profiling

Unlike unstrained cycloalkanes, the cyclobutane ring is highly strained (approx. 26 kcal/mol of
ring strain) and adopts a "puckered" or "butterfly" conformation.
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Causality of Conformation: This puckering is a thermodynamic necessity to relieve the Pitzer
strain caused by eclipsing adjacent C-H bonds. Consequently, the 4-chlorophenyl group and
the hydroxyl/amino groups are forced into specific pseudo-axial or pseudo-equatorial positions.
By locking the 4-chlorophenyl group in a rigid spatial vector, the entropic penalty typically
incurred when a flexible molecule binds to a target protein is drastically reduced[1].

Table 1: Physicochemical Properties of 3-Amino-3-(4-chlorophenyl)cyclobutan-1-ol

Property Value Mechanistic Implication

Unique identifier for the
CAS Number 1353636-85-7 primary amino-alcohol

derivative.

High Fsp? fraction enhances
Molecular Formula C10H12CINO aqueous solubility and 3D

character.

Low MW allows for extensive
] downstream derivatization
Molecular Weight 197.66 g/mol ) o o
without violating Lipinski's Rule

of 5[3].

Indicates dense atomic
Density 1.316 + 0.06 g/cm?3 packing due to the

halogenated aromatic ring.

High boiling point reflects
Boiling Point 319.7 £42.0 °C strong intermolecular hydrogen
bonding networks.

Causality: Cold, dark storage

prevents oxidative degradation
Storage Conditions 2-8 °C, Protect from light of the free primary amine and

minimizes light-induced radical

reactions[3].

Pharmacological Implications of the Scaffold
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The combination of a cyclobutane core and a 4-chlorophenyl moiety is highly deliberate in
medicinal chemistry.

e The 4-Chlorophenyl Anchor: The chlorine atom serves dual purposes. First, it acts as a
lipophilic anchor, enhancing membrane and blood-brain barrier (BBB) penetration. Second, it
blocks CYP450-mediated para-hydroxylation—a common metabolic liability of unsubstituted
phenyl rings—thereby increasing the molecule's half-life[2].

e The Cyclobutane Core: As highlighted in recent fragment-based drug discovery (FBDD)
literature, cyclobutanes provide superior metabolic stability compared to linear alkanes while
offering distinct exit vectors (approximately 135° for 1,3-disubstitution) that cannot be
replicated by cyclopentanes or cyclohexanes[1].

Self-Validating Experimental Protocol: Orthogonal
N-Boc Protection

The true synthetic value of 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol lies in the orthogonal
reactivity of its functional groups. To utilize the hydroxyl group (e.g., for etherification) without
interfering with the amine, the amine must first be protected. The following protocol is designed
as a self-validating system, ensuring that each step provides measurable, mechanistic
feedback.

Step 1: Dissolution and Base Addition

o Action: Dissolve 1.0 eq of 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol in anhydrous
Dichloromethane (DCM) to a 0.2 M concentration. Add 1.5 eq of Triethylamine (TEA).

o Causality: Anhydrous DCM prevents the competitive hydrolysis of the Boc-anhydride
reagent. TEA acts as an acid scavenger to neutralize any trace HCI (if the starting material is
a hydrochloride salt) and maintains the amine in its active, deprotonated nucleophilic state.

Step 2: Electrophile Addition

e Action: Cool the reaction to 0 °C using an ice bath. Add 1.1 eq of Di-tert-butyl dicarbonate
(Boc20) dropwise over 15 minutes.
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o Causality: The protection reaction is exothermic. Cooling to 0 °C and adding the reagent
dropwise suppresses the formation of the di-Boc protected byproduct and prevents thermal
degradation of the strained cyclobutane scaffold.

Step 3: In-Process Control (IPC) - Self-Validation

» Action: After 2 hours, spot the reaction mixture on a silica TLC plate alongside the starting
material. Elute with 10% Methanol in DCM. Stain the plate with Ninhydrin solution and heat.

» Validation Logic: The starting material contains a free primary amine, which will react with
Ninhydrin to form a distinct purple/pink spot (Ruhemann's purple). The desired N-Boc
product lacks a free primary amine and will not stain purple. The complete disappearance of
the purple spot is a self-validating, binary indicator of 100% conversion.

Step 4: Workup and Isolation

o Action: Quench with saturated aqueous NHa4Cl, extract with DCM, wash the organic layer
with brine, dry over Naz2S0Oa4, and concentrate under reduced pressure.

o Causality: The mild acidic nature of NH4Cl protonates and removes unreacted TEA and trace
unreacted starting material into the aqueous layer, ensuring high purity of the crude organic
product without cleaving the acid-sensitive Boc group.

Mechanistic and Workflow Visualizations
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Fig 1. Orthogonal functionalization workflow with integrated TLC self-validation.
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Fig 2. Spatial projection of pharmacophoric vectors from the cyclobutane scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [3-(4-Chlorophenyl)cyclobutan-1-ol chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2918504/docs#3-4-chlorophenyl-cyclobutan-1-ol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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